2-(Diphenylphosphino)benzaldehyde

Catalog No.
S715518
CAS No.
50777-76-9
M.F
C19H15OP
M. Wt
290.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diphenylphosphino)benzaldehyde

CAS Number

50777-76-9

Product Name

2-(Diphenylphosphino)benzaldehyde

IUPAC Name

2-diphenylphosphanylbenzaldehyde

Molecular Formula

C19H15OP

Molecular Weight

290.3 g/mol

InChI

InChI=1S/C19H15OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15H

InChI Key

DRCPJRZHAJMWOU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=O

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=O

Ligand in Transition-Metal Catalysis:

2-(Diphenylphosphino)benzaldehyde (dppb) is a versatile phosphine ligand commonly used in transition-metal catalysis. Its bidentate nature, meaning it can bind to a metal center through two donor atoms, makes it valuable in various coupling reactions, such as:

  • Buchwald-Hartwig Cross-Coupling: This reaction forms carbon-carbon bonds between sp2 and sp3 carbon atoms. dppb is particularly effective in reactions involving challenging substrates due to its ability to stabilize electron-deficient metal centers.
  • Heck Reaction: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides. dppb's electron-withdrawing character facilitates the oxidative addition of the aryl or vinyl halide to the metal center.
  • Hiyama Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organosilanes. dppb's steric bulk helps prevent undesired side reactions and promotes the desired coupling product.
  • Negishi Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organozinc compounds. dppb's ability to stabilize low-valent metal complexes is crucial for this reaction.
  • Sonogashira Coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. dppb's electron-withdrawing character facilitates the activation of the alkyne towards coupling.
  • Stille Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organotin compounds. dppb's ability to stabilize the transition metal catalyst is essential for this reaction.
  • Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids. dppb can be used in certain Suzuki-Miyaura couplings, but other phosphine ligands are often preferred due to their superior catalytic activity.

Beyond Catalysis:

dppb also finds applications beyond catalysis. Its unique structure allows it to participate in various other chemical transformations, such as:

  • Synthesis of Phosphine-Imine and Phosphine-Amine Ligands: dppb can react with different amines to form novel bidentate ligands containing both phosphine and amine functionalities. These ligands can be further employed in various catalytic processes.
  • Material Science: dppb can be used as a building block for the synthesis of new functional materials. For example, it can be incorporated into polymers to improve their thermal stability or electrical conductivity.

2-(Diphenylphosphino)benzaldehyde, with the chemical formula (C₆H₅)₂PC₆H₄CHO, is a yellow solid that is soluble in common organic solvents. This compound features a phosphine ligand attached to a benzaldehyde moiety, making it an important component in coordination chemistry and catalysis . Its molecular weight is 290.30 g/mol, and it is characterized by its ability to form stable complexes with various metal ions .

  • Phosphinoboration: 2-(Diphenylphosphino)benzaldehyde can undergo phosphinoboration reactions where it reacts with boron reagents to form new products. These reactions typically involve the addition of a phosphide fragment to the aldehyde carbon atom, resulting in complex formation .
  • Complex Formation: It can form chelated complexes with transition metals like palladium and copper. For instance, it has been used to synthesize dinuclear copper complexes through one-pot reactions involving benzylamine .
  • Schiff Base Formation: The compound can also participate in Schiff base condensation reactions, leading to the formation of tridentate ligands when reacted with amines .

Several methods exist for synthesizing 2-(Diphenylphosphino)benzaldehyde:

  • Direct Synthesis: It can be synthesized through the reaction of diphenylphosphine with benzaldehyde under controlled conditions.
  • Schiff Base Reaction: The condensation of diphenylphosphine with an appropriate aldehyde or ketone can yield this compound as part of a more complex reaction sequence .
  • Phosphinoboration Reactions: Utilizing boron reagents in conjunction with aldehydes has also been reported as an effective method for generating this compound .

2-(Diphenylphosphino)benzaldehyde finds applications across various fields:

  • Catalysis: It serves as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of transformations such as hydroboration and carbonyl reductions.
  • Coordination Chemistry: Its ability to form stable complexes makes it valuable in coordination chemistry for synthesizing new materials and catalysts.
  • Organic Synthesis: The compound is utilized in synthetic pathways to create more complex organic molecules.

Studies investigating the interactions of 2-(Diphenylphosphino)benzaldehyde focus on its reactivity with metals and other ligands. The formation of metal-ligand complexes has been extensively researched, revealing insights into the electronic properties and catalytic behaviors of these complexes. For example, its interaction with palladium has been studied for applications in cross-coupling reactions .

Several compounds share structural or functional similarities with 2-(Diphenylphosphino)benzaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
Diphenylphosphine(C₆H₅)₂PHA simpler phosphine without the aldehyde group
Triphenylphosphine(C₆H₅)₃PMore sterically hindered; used in different catalytic applications
Phosphinoacetophenone(C₆H₅)(C₆H₄COCH₃)PContains an acetophenone moiety; used in similar coordination chemistry

Uniqueness

2-(Diphenylphosphino)benzaldehyde stands out due to its dual functionality as both a phosphine ligand and an aldehyde. This unique combination allows it to participate in a wider range of chemical transformations compared to simpler phosphines or aldehydes alone.

2-(Diphenylphosphino)benzaldehyde exhibits remarkable versatility in its coordination behavior, functioning as either a monodentate or polydentate ligand depending on reaction conditions and the metal center involved [1]. The ligand's ability to adopt multiple coordination modes stems from the presence of both a soft phosphorus donor atom and a hard aldehyde functional group in close proximity, creating opportunities for diverse binding patterns [2] [1].

In its simplest coordination mode, 2-(diphenylphosphino)benzaldehyde functions as a monodentate phosphine ligand, coordinating exclusively through the phosphorus atom [1]. This behavior is commonly observed in square-planar palladium(II) and platinum(II) complexes, such as cis-[MCl₂(2-(diphenylphosphino)benzaldehyde)₂] where M = Pd or Pt [1]. In these complexes, the aldehyde functionality remains uncoordinated, allowing the carbonyl oxygen and hydrogen stretching frequencies to remain virtually unchanged from those of the free ligand [3].

The most structurally significant polydentate coordination mode involves bidentate chelation through both phosphorus and oxygen atoms, forming a four-membered metallacycle [1] [3]. This coordination pattern has been observed in various transition metal complexes, though the small ring size introduces considerable strain that affects both stability and reactivity. The four-membered chelate ring formation is facilitated by the rigid aromatic backbone that positions the phosphorus and aldehyde functionalities in optimal proximity for simultaneous coordination [1].

An alternative bidentate coordination mode occurs through phosphorus coordination coupled with carbon-hydrogen activation of the aldehyde group, resulting in five-membered acyl-hydride complexes [3] [4]. This coordination pattern has been particularly well-documented in rhodium chemistry, where oxidative addition of the aldehyde carbon-hydrogen bond leads to the formation of stable acyl-hydride species with enhanced thermodynamic stability compared to the four-membered phosphorus-oxygen chelates [4].

The ligand's true synthetic versatility emerges through its ability to serve as a precursor for more complex polydentate systems [1]. Condensation reactions between the aldehyde functionality and primary amines generate Schiff base derivatives that can function as tridentate or tetradentate ligands. These reactions produce phosphine-imine hybrid ligands containing phosphorus, nitrogen, and oxygen donor sets, enabling the formation of more sophisticated coordination environments [5] [1]. The resulting ligands can adopt PNO, PNN, or PNNP donor arrangements depending on the specific amine used in the condensation reaction [6].

Hemilabile behavior represents another important aspect of 2-(diphenylphosphino)benzaldehyde coordination chemistry [1]. In hemilabile systems, one donor atom (typically phosphorus) remains strongly coordinated while the second donor (oxygen) can reversibly associate and dissociate from the metal center. This dynamic behavior is particularly valuable in catalytic applications, as it provides a mechanism for generating coordinatively unsaturated intermediates necessary for substrate binding and activation [1].

The electronic properties of the metal center significantly influence the preferred coordination mode. Electron-rich, low-oxidation-state metals tend to favor monodentate phosphorus coordination, which maximizes back-bonding interactions with the soft phosphorus donor [1]. Conversely, higher oxidation state metals or those with greater electrophilic character are more likely to engage in polydentate coordination, as the hard aldehyde oxygen becomes a more attractive donor under these conditions [3].

Transition Metal Complexes

Rhodium(I/III) Hydride Complexes

Rhodium complexes of 2-(diphenylphosphino)benzaldehyde demonstrate exceptional diversity in their structural arrangements and catalytic properties, with hydride species playing particularly prominent roles in both stoichiometric and catalytic transformations [3] [7] [4]. The interaction between rhodium centers and this hemilabile ligand system creates opportunities for novel coordination modes and unprecedented reactivity patterns.

The reaction of [RhCl(CO)₂]₂ with 2-(diphenylphosphino)benzaldehyde in a 1:2 metal-to-ligand ratio produces the mononuclear rhodium(I) complex trans-[RhCl(CO)(2-(diphenylphosphino)benzaldehyde)₂] [3]. In this complex, both ligand molecules coordinate exclusively through their phosphorus atoms, adopting a monodentate binding mode. The infrared spectrum reveals a strong carbonyl stretching frequency at 1971 cm⁻¹, indicating significant back-bonding from the electron-rich rhodium(I) center to the coordinated carbon monoxide ligand [3]. Nuclear magnetic resonance spectroscopy confirms the equivalence of the two phosphine ligands, with the aldehyde carbon appearing as a doublet of triplets due to coupling with both phosphorus nuclei positioned cis to the carbonyl group [3].

Upon treatment with hydrogen gas, this rhodium(I) precursor undergoes oxidative addition to generate rhodium(III) hydride species with fundamentally different coordination behavior [3]. The resulting complex [RhClH₂(2-(diphenylphosphino)benzaldehyde)₂] exhibits a remarkable structural rearrangement wherein one of the aldehyde groups adopts an η²-coordination mode to the rhodium center. Proton nuclear magnetic resonance studies reveal the presence of two hydride ligands with distinct chemical environments. The hydride resonance appearing at -15.2 ppm corresponds to a hydride ligand positioned trans to the chloride, while the unusual coordination of the aldehyde functionality provides additional stabilization to the rhodium(III) center [3].

The η²-aldehyde coordination in rhodium(III) hydride complexes represents a particularly interesting electronic phenomenon. Unlike cobalt complexes where similar aldehyde coordination has been reported, the rhodium system demonstrates preferential η²-binding due to the higher oxidation state of the metal center and the presence of electron-donating phosphine ligands [3]. This coordination mode involves simultaneous interaction of both the carbon and oxygen atoms of the aldehyde with the rhodium center, effectively functioning as a four-electron donor that stabilizes the higher oxidation state.

Temperature-dependent nuclear magnetic resonance studies reveal dynamic behavior in these rhodium(III) hydride systems [3]. Warming toluene-d₈ solutions results in significant broadening of the hydride resonance, suggesting rapid exchange processes that may involve transient formation of hydroxycarbene tautomers. This fluxional behavior occurs without affecting the phosphorus-31 nuclear magnetic resonance spectrum or the aldehyde resonances, indicating that the dynamic process is localized to the hydride ligands rather than involving wholesale ligand rearrangement [3].

The catalytic relevance of rhodium hydride complexes in phosphorus-carbon bond formation has been extensively demonstrated through mechanistic studies of alkene hydrophosphanation [7]. The hydrido-phosphanido complex [Rh(Tp)H(PMe₃)(PPh₂)] serves as an exceptionally active catalyst for the anti-Markovnikov addition of diphenylphosphine to various alkenes, achieving turnover frequencies exceeding 300 h⁻¹ at catalyst loadings as low as 0.1 mol% [7]. Kinetic and computational studies reveal that the hydride ligand plays a crucial role in facilitating carbon-hydrogen bond formation following the initial phosphorus-carbon bond formation step [7].

The mechanism of rhodium-catalyzed hydrophosphanation involves initial coordination of the alkene substrate to generate an intermediate that directly evolves to a bis(phosphine)rhodium(I) complex [7]. Subsequently, ligand exchange with diphenylphosphine regenerates the active catalyst through facile phosphorus-hydrogen bond activation. The presence of the hydride ligand provides a low-energy pathway for carbon-hydrogen bond formation, which represents the rate-determining step in many competing catalyst systems [7].

Rhodium complexes also demonstrate the ability to activate carbon-hydrogen bonds within the 2-(diphenylphosphino)benzaldehyde ligand itself [4]. Treatment of [RhCl(COD)]₂ with the ligand in the presence of 2-aminopyridine leads to selective formation of diacyl complexes [RhCl(2-(diphenylphosphino)benzoyl)₂(2-aminopyridine)] through double carbon-hydrogen activation of the aldehyde groups [4]. These complexes exist as mixtures of two isomers: one with trans phosphorus atoms and cis acyl groups, and another with cis phosphorus atoms and trans acyl groups. Solution studies reveal rapid exchange between these isomeric forms, attributed to intramolecular opening and closing of the acyl-phosphine chelate rings [4].

Palladium(II) Catalytic Precursors

Palladium(II) complexes of 2-(diphenylphosphino)benzaldehyde have emerged as highly effective catalytic precursors for cross-coupling reactions, offering unique advantages in terms of stability, ease of preparation, and catalytic performance [8] [9] [10]. The development of well-defined palladium(II) precatalysts has addressed many of the limitations associated with traditional palladium(0) sources, particularly issues related to air sensitivity, ligand compatibility, and catalyst activation efficiency [11] [12] [13].

The fundamental challenge in palladium-catalyzed cross-coupling lies in the efficient generation of coordinatively unsaturated palladium(0) species that can enter the catalytic cycle [10] [13]. Traditional approaches using Pd₂(dba)₃ or Pd(PPh₃)₄ suffer from several disadvantages, including air sensitivity, the presence of competing ligands, and variable nanoparticle content that can affect reproducibility [13]. Palladium(II) precatalysts offer superior stability while maintaining the ability to generate active LPd(0) species under reaction conditions [11] [13].

The classical approach employs simple palladium(II) salts such as Pd(OAc)₂ or PdCl₂ in combination with 2-(diphenylphosphino)benzaldehyde [9] [10]. The reaction of palladium acetate with 2-(diphenylphosphino)benzaldehyde in a 1:2 ratio generates the precatalyst [Pd(OAc)₂(2-(diphenylphosphino)benzaldehyde)₂] [9]. This complex serves as an effective single-step procedure for preparing both palladium nanoparticles and phosphine-functionalized supports for Suzuki cross-coupling reactions. The acetate ligands facilitate reduction under mild conditions through reaction with alcohols or other reducing agents present in typical cross-coupling reaction mixtures [10].

More sophisticated precatalyst designs have been developed based on palladacycle scaffolds that incorporate 2-(diphenylphosphino)benzaldehyde derivatives [11] [12] [13]. The Buchwald group's development of second and third-generation precatalysts represents a significant advancement in this area. These systems utilize 2-aminobiphenyl-derived palladacycles that can accommodate a wide range of phosphine ligands, including bulky and electron-rich variants that were previously difficult to incorporate [11] [12].

The third-generation precatalysts are synthesized from a common dimeric intermediate, μ-OMs dimer, which reacts readily with 2-(diphenylphosphino)benzaldehyde and related phosphines in dichloromethane or chloroform [13]. The resulting precatalysts [Pd(2-aminobiphenyl)(2-(diphenylphosphino)benzaldehyde)]OMs demonstrate exceptional stability and can be activated under very mild conditions. The mesylate anion plays a crucial role in precatalyst formation by rendering the palladium center more electron-deficient, thereby facilitating the incorporation of larger and more sterically demanding ligands [13].

Air-stable palladium(II) complexes with ylide-substituted phosphines represent another important class of precatalysts relevant to 2-(diphenylphosphino)benzaldehyde chemistry [14]. These YPhos-PdCl₂ complexes form unprecedented monomeric structures through a unique bonding motif involving coordination of both the phosphine and ylidic carbon atoms. This palladacyclopropane arrangement provides remarkable stability toward air and moisture while maintaining the ability to generate active LPd(0) species under basic conditions [14].

The activation mechanism of palladium(II) precatalysts typically involves base-mediated processes that promote reductive elimination [10] [13]. In the case of palladacycle precatalysts, deprotonation of the amino group initiates a reductive elimination sequence that generates LPd(0) along with relatively inert organic byproducts such as indoline or carbazole [13]. This activation pathway ensures quantitative formation of the desired monoligated palladium(0) species without competing ligand scrambling or nanoparticle formation [11].

Hemilabile ligand systems based on 2-(diphenylphosphino)benzaldehyde offer additional advantages for precatalyst design [8] [1]. The synthesis of PNN-type ligands through condensation of the aldehyde with primary amines creates versatile precatalysts that can adopt different coordination modes depending on reaction conditions [8]. These systems demonstrate exceptional activity in allylic alkylation reactions, with the hemilabile coordination providing a mechanism for generating coordinatively unsaturated intermediates necessary for substrate binding [8].

Control of precatalyst reduction represents a critical factor in optimizing catalytic performance [10]. Recent studies have shown that the combination of appropriate counterions, ligands, and bases allows precise control of palladium(II) reduction to palladium(0) in the presence of primary alcohols. For phosphine ligands related to 2-(diphenylphosphino)benzaldehyde, protocols have been developed that maximize reduction efficiency while preserving both ligands and reactants from unwanted side reactions [10].

The practical advantages of 2-(diphenylphosphino)benzaldehyde-based precatalysts extend beyond simple convenience considerations [13]. These systems enable rapid screening of different ligands for specific transformations, as they can be prepared and used in situ directly from common precursor complexes. This operational simplicity has made them particularly valuable for both academic research and industrial applications where catalyst optimization is crucial [11] [13].

Nickel(II) Antitumor Complexes

Nickel(II) complexes incorporating 2-(diphenylphosphino)benzaldehyde and its derivatives have demonstrated significant promise as antitumor agents, exhibiting cytotoxic activities comparable to or exceeding those of established platinum-based chemotherapeutics [6] [15] [16]. The unique electronic and structural properties of nickel(II) centers, combined with the versatile coordination modes available through phosphine-aldehyde hybrid ligands, create opportunities for developing metal-based drugs with novel mechanisms of action [17] [18].

The synthesis of square-planar nickel(II) complexes with tridentate PNO ligands derived from 2-(diphenylphosphino)benzaldehyde represents a particularly successful approach to antitumor drug development [6] [15] [16]. These complexes are prepared through condensation of the aldehyde functionality with various hydrazide derivatives, generating acylhydrazone ligands that coordinate through phosphorus, imine nitrogen, and oxygen donor atoms. The resulting complexes [Ni(PNO)(X)] where X represents monodentate pseudohalides such as azide, thiocyanate, or chloride, adopt square-planar geometries that optimize both stability and biological activity [15] [16].

Comprehensive cytotoxicity screening of these nickel(II) complexes against panels of tumor cell lines has revealed remarkable selectivity and potency [6] [16]. The azido complex [Ni(ethyl 2-[2-(diphenylphosphino)benzylidene]hydrazinecarboxylate)(N₃)] demonstrates cytotoxic activity against the leukemia cell line K562 with IC₅₀ values similar to those of cisplatin, while showing significantly lower toxicity toward normal MRC-5 cells [16]. This selectivity profile represents a significant advantage over traditional platinum-based therapies, which often suffer from severe dose-limiting toxicities due to poor selectivity between malignant and normal cells [6].

The mechanism of action of these nickel(II) antitumor complexes involves multiple molecular targets and pathways [6] [16]. Flow cytometry analysis demonstrates that treatment with the azido complex induces cell cycle arrest and apoptosis in both HeLa cervical cancer and A549 lung cancer cell lines. The complexes interfere specifically with cell cycle progression, leading to accumulation of cells in specific phases that ultimately triggers programmed cell death pathways [16]. Additionally, these complexes exhibit nuclease activity toward supercoiled DNA, suggesting direct interaction with genetic material as a component of their cytotoxic mechanism [6] [16].

The superior performance of nickel(II) complexes with condensation products of 2-(diphenylphosphino)benzaldehyde and Girard's T reagent highlights the importance of ligand design in optimizing biological activity [6]. These complexes demonstrate time- and dose-dependent cytotoxic activity against multiple tumor cell lines, with the azido derivative showing particular selectivity for HeLa and A549 cells compared to normal cellular controls. The observed selectivity likely results from differences in cellular uptake mechanisms, DNA binding affinity, or metabolic processing between malignant and normal cells [6].

Recent investigations into nickel(II) complexes with diphenylphosphinoamine ligands have revealed additional promising antitumor properties [17]. Complexes of the general formula [NiCl₂(Ph₂P-N(R)-PPh₂)] where R represents various organic substituents demonstrate significant cytotoxic activity against A549 lung cancer and B16F10 melanoma cell lines. These complexes adopt either square-planar or tetrahedral geometries depending on the specific substituent, with the square-planar forms generally showing higher biological activity [17]. The cytotoxic mechanism involves induction of apoptosis through pathways that differ from those of conventional chemotherapeutics, potentially offering advantages in treating drug-resistant cancers [17].

Perhaps most remarkably, unsymmetrical chiral pincer nickel complexes have demonstrated superior antitumor properties compared to cisplatin in prostate cancer models [18]. These complexes exhibit significant growth inhibitory activity against both androgen-sensitive LNCaP and androgen-insensitive PC-3 prostate cancer cell lines, with IC₅₀ values in the 4-5 μM range. Mechanistic studies reveal that these pincer nickel complexes trigger cell apoptosis through cell cycle arrest mechanisms while simultaneously inhibiting androgen receptor and prostate-specific antigen signaling pathways that are critical for prostate cancer survival and progression [18].

The unique ability of certain nickel(II) complexes to target androgen receptor signaling represents a significant advancement in prostate cancer therapy [18]. Conventional treatments for advanced prostate cancer rely heavily on androgen deprivation strategies that ultimately fail due to the development of castration-resistant disease. The dual mechanism of action exhibited by pincer nickel complexes - combining direct cytotoxic effects with androgen receptor pathway inhibition - offers potential advantages for treating both hormone-sensitive and hormone-resistant forms of the disease [18].

Structure-activity relationship studies with nickel(II) complexes of dialkylphosphorylpyridine ligands have identified specific structural features that enhance cytotoxic activity [19]. Complexes bearing ligands with cyclic phosphoryl groups demonstrate significantly higher cytotoxicity toward M-HeLa and HuTu80 cancer cell lines compared to their acyclic analogs. This enhanced activity is attributed to improved cellular uptake resulting from increased lipophilicity and better membrane permeation characteristics of the cyclic derivatives [19].

Chelate Ring Size Effects on Stability and Reactivity

The influence of chelate ring size on the stability and reactivity of transition metal complexes represents a fundamental principle in coordination chemistry, with particular significance for understanding the behavior of 2-(diphenylphosphino)benzaldehyde and related hemilabile ligand systems [20] [21] [22] [23]. The size of metallacycles formed through chelation directly affects both thermodynamic stability and kinetic lability, influencing everything from catalyst performance to biological activity of metal-based drugs [24] [25] [26].

Five-membered chelate rings generally provide optimal stability for most transition metal complexes, representing an ideal balance between ring strain and conformational flexibility [21] [23]. In the context of 2-(diphenylphosphino)benzaldehyde chemistry, five-membered rings form when the ligand coordinates through phosphorus and undergoes carbon-hydrogen activation of the aldehyde functionality, generating acyl-hydride species [3] [4]. These complexes demonstrate enhanced thermodynamic stability compared to their four-membered counterparts, as the additional methylene unit in the metallacycle alleviates much of the angle strain inherent in smaller ring systems [21].

The preference for five-membered chelates is particularly evident in rhodium chemistry, where carbon-hydrogen activation of 2-(diphenylphosphino)benzaldehyde generates stable acyl complexes with five-membered phosphorus-carbon chelate rings [4]. These systems exhibit minimal ring strain energy and maintain good orbital overlap between the donor atoms and the metal center. The resulting complexes demonstrate balanced stability and reactivity, making them ideal for both stoichiometric transformations and catalytic applications [23].

Four-membered chelate rings, such as those formed by direct phosphorus-oxygen coordination in 2-(diphenylphosphino)benzaldehyde complexes, introduce significant ring strain that destabilizes the chelate relative to larger ring systems [1] [3]. The geometric constraints imposed by the four-membered metallacycle force bond angles to deviate substantially from their ideal values, creating strain energy that can exceed 40 kJ/mol in extreme cases [23]. However, this apparent disadvantage can become beneficial in catalytic applications where enhanced reactivity is desired, as the ring strain provides a thermodynamic driving force for ligand dissociation and substrate coordination [20].

Despite the inherent strain, four-membered chelates of 2-(diphenylphosphino)benzaldehyde can be stabilized through careful selection of metal centers and reaction conditions [1]. The preference of certain metals for specific coordination geometries can overcome ring strain penalties, particularly when the alternative coordination modes are strongly disfavored electronically. Additionally, the rigid aromatic backbone of 2-(diphenylphosphino)benzaldehyde pre-organizes the donor atoms in a geometry that minimizes the energetic penalty associated with four-membered ring formation [3].

Six-membered chelate rings typically demonstrate high stability with low ring strain, making them attractive for applications requiring robust coordination environments [21] [24]. Extended derivatives of 2-(diphenylphosphino)benzaldehyde that form six-membered chelates through incorporation of additional methylene units or aromatic rings generally produce more stable complexes than their smaller-ring analogs. However, the increased flexibility of six-membered rings can lead to reduced selectivity in catalytic applications, as multiple conformations become accessible that may not all be equally effective for substrate binding and activation [24].

The relationship between chelate ring size and metal ion selectivity represents another crucial consideration in complex design [21] [27]. Increasing chelate ring size from five to six-membered generally stabilizes complexes of small metal ions relative to larger ones, creating opportunities for developing size-selective coordination systems [21]. This effect becomes particularly pronounced when comparing first-row transition metals with their second and third-row analogs, as the smaller ionic radii of first-row metals are better accommodated by the tighter bite angles of smaller chelate rings [27].

Seven-membered and larger chelate rings typically show decreased stability due to conformational flexibility that reduces the effective concentration of donor atoms around the metal center [20] [28]. While such systems can form stable complexes under appropriate conditions, they often exhibit increased fluxional behavior and greater tendency toward ring-opening processes [28]. In the context of 2-(diphenylphosphino)benzaldehyde chemistry, larger chelate rings might arise through coordination of extended derivatives or through bridging coordination modes that span multiple metal centers [29].

The electronic effects of chelate ring size extend beyond simple geometric considerations to influence the electronic structure of the resulting complexes [22] [29]. Smaller rings tend to enforce shorter metal-ligand bond distances, which can enhance orbital overlap and strengthen bonding interactions. Conversely, larger rings may allow optimization of individual bond lengths at the expense of overall chelate stability [22]. These electronic effects become particularly important when considering redox-active ligands or metals, as the ability to accommodate different oxidation states may depend critically on the flexibility afforded by the chelate ring size [29].

Kinetic effects of chelate ring size are equally important, as they determine the rates of complex formation, ligand exchange, and dissociation processes [28] [30]. The preorganization effect is strongest for five and six-membered rings, where the geometry of the free ligand closely matches that required for coordination [23]. Smaller rings may suffer from kinetic barriers associated with overcoming ring strain during complex formation, while larger rings may exhibit slower formation rates due to reduced effective concentrations of donor atoms [28].

The influence of chelate ring size on catalytic activity has been extensively studied in various systems [24] [26]. For 2-(diphenylphosphino)benzaldehyde complexes used in catalysis, the optimal ring size depends on the specific transformation being catalyzed. Reactions requiring rapid ligand dissociation may benefit from the enhanced lability of four-membered chelates, while transformations demanding high selectivity might favor the more rigid coordination environments provided by five or six-membered rings [24] [25].

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Diphenylphosphinobenzaldehyde

Dates

Last modified: 08-15-2023

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